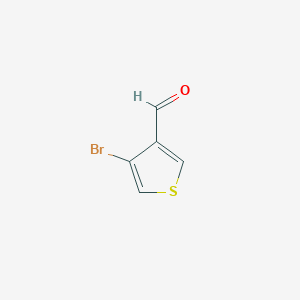

4-Bromothiophene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVHJQOCVBTMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377358 | |

| Record name | 4-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-78-1 | |

| Record name | 4-Bromo-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Strategies for 4 Bromothiophene 3 Carbaldehyde

Established Synthetic Routes to 4-Bromothiophene-3-carbaldehyde

Established methods for the synthesis of this compound primarily involve two distinct pathways: the direct bromination of a pre-existing thiophene-3-carbaldehyde or the formylation of a dibrominated thiophene (B33073) precursor. Both approaches have been refined to control the position of substitution and maximize the efficiency of the reaction.

Bromination of Thiophene-3-carbaldehyde using Bromine or N-Bromosuccinimide (NBS)

One of the most direct methods for preparing this compound is the electrophilic bromination of thiophene-3-carbaldehyde. This reaction introduces a bromine atom onto the thiophene ring. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity, targeting the C4 position. Commonly used brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). researchgate.net

The inherent reactivity of the thiophene ring, influenced by the electron-withdrawing nature of the aldehyde group at the C3 position, directs the incoming electrophile. While thiophene itself is highly reactive towards electrophilic substitution, typically at the C2 and C5 positions, the deactivating effect of the formyl group at C3 makes the C5 and C4 positions potential sites for bromination. Careful control of the reaction is necessary to favor substitution at the desired C4 position.

To enhance the efficiency and selectivity of the bromination reaction, catalytic approaches are often employed. In the case of using elemental bromine, a catalyst such as iron filings can be used. studysmarter.co.uk The iron acts as a Lewis acid, polarizing the Br-Br bond and generating a more potent electrophilic bromine species.

When N-Bromosuccinimide (NBS) is used as the brominating agent, the reaction can proceed through either a radical or an ionic pathway, depending on the conditions. The use of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), can facilitate a free-radical substitution mechanism. However, for the synthesis of this compound, an electrophilic substitution is more common. In these cases, the reaction is often carried out in a polar solvent to promote the ionic pathway. dntb.gov.ua

| Catalyst/Initiator | Brominating Agent | Typical Role |

| Iron (Fe) | Bromine (Br₂) | Lewis acid catalyst, polarizes Br₂ |

| Radical Initiators (e.g., AIBN, BPO) | N-Bromosuccinimide (NBS) | Initiates radical chain reaction |

This table summarizes common catalysts and initiators used in the bromination of thiophene derivatives.

Achieving high regioselectivity for the 4-bromo isomer is paramount and is managed by carefully controlling the reaction conditions. tcichemicals.com The choice of solvent is a critical factor; solvents like acetic acid or chloroform (B151607) are often used. Temperature also plays a significant role in controlling the reaction's outcome. Electrophilic aromatic brominations are often conducted at or below room temperature to minimize side reactions and the formation of undesired isomers.

The order of addition of reagents can also influence the product distribution. For instance, slow addition of the brominating agent to the solution of thiophene-3-carbaldehyde can help to maintain a low concentration of the electrophile, which can favor substitution at the less reactive C4 position over the more activated C5 position. The use of NBS, in particular, is often favored for its ability to provide a low, steady concentration of bromine, which can lead to cleaner reactions and higher yields of the desired product. mdpi.com

Lithiation of 3,4-Dibromothiophene (B32776) Followed by Formylation

An alternative and highly regioselective strategy for the synthesis of this compound involves a lithium-halogen exchange reaction followed by formylation. mdpi.com This method starts with 3,4-dibromothiophene, a readily available starting material. The key advantage of this approach is the precise control over the position of the formyl group introduction.

The first step in this sequence is the selective monolithiation of 3,4-dibromothiophene. This is typically achieved by treating the dibromothiophene with one equivalent of an organolithium reagent, most commonly n-butyllithium (n-BuLi). commonorganicchemistry.comrsc.org The reaction is carried out at very low temperatures, typically -78 °C, in an inert anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. mdpi.com

At this low temperature, the lithium-halogen exchange occurs preferentially at one of the bromine atoms. The choice of which bromine is replaced is influenced by subtle electronic and steric factors, but in the case of 3,4-dibromothiophene, the formation of 4-bromo-3-lithiothiophene is the kinetically favored product. This high degree of selectivity is a cornerstone of this synthetic route.

| Reagent | Role | Typical Conditions |

| n-Butyllithium (n-BuLi) | Lithiating agent | -78 °C in THF or diethyl ether |

| 3,4-Dibromothiophene | Starting material | Substrate for lithiation |

This table outlines the key reagents and conditions for the selective monolithiation of 3,4-dibromothiophene.

Once the 4-bromo-3-lithiothiophene intermediate is formed in situ, it is quenched with an electrophilic formylating agent. commonorganicchemistry.com The most commonly used reagent for this purpose is N,N-dimethylformamide (DMF). thieme-connect.de The highly nucleophilic organolithium intermediate readily attacks the electrophilic carbonyl carbon of DMF.

The reaction mixture is typically maintained at a low temperature during the addition of DMF and then allowed to warm to room temperature. A subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the final product, this compound. This two-step, one-pot procedure is an efficient and widely used method for the preparation of this important synthetic building block.

Chemo- and Regioselective Derivatization Strategies

The presence of two distinct reactive sites, the aldehyde group and the bromine atom, on the thiophene ring of this compound allows for a variety of chemo- and regioselective derivatization strategies. This enables the targeted modification of the molecule at specific positions, leading to a diverse array of substituted thiophene derivatives.

The aldehyde group at the C3 position of the thiophene ring is a key site for nucleophilic attack. The electron-withdrawing nature of the adjacent bromine atom at the C4 position enhances the electrophilicity of the aldehyde carbon, making it more susceptible to reaction with nucleophiles. This inherent reactivity allows for a range of selective transformations.

Common nucleophilic addition reactions involving the aldehyde group include:

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (4-bromothiophen-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction proceeds without affecting the bromine atom.

Oxidation: Conversely, the aldehyde can be oxidized to 4-bromothiophene-3-carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Wittig Reaction: The Wittig reaction provides a classic method for converting the aldehyde into an alkene. Reaction with a phosphorus ylide allows for the introduction of a carbon-carbon double bond at the C3 position.

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with hydroxylamine (B1172632) to produce oximes. These reactions are often reversible and can be driven to completion by removal of water.

The table below summarizes the selective reactivity of the aldehyde functionality in this compound.

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-bromothiophen-3-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-bromothiophene-3-carboxylic acid |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 4-bromo-3-(alkenyl)thiophene |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |

The bromine atom at the C4 position serves as a versatile handle for introducing a wide range of substituents onto the thiophene ring via substitution reactions. The C-Br bond can be cleaved under various conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Prominent substitution reactions utilizing the bromine atom include:

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to yield 4-aryl- or 4-vinylthiophene-3-carbaldehydes. wikipedia.orgmdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). wikipedia.orgmdpi.com

Heck Reaction: The Heck reaction, another palladium-catalyzed process, enables the arylation or vinylation of the thiophene ring at the C4 position by reacting this compound with alkenes. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgcapes.gov.br It allows for the synthesis of 4-aminothiophene-3-carbaldehyde (B13027373) derivatives by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It can be used to introduce an alkynyl group at the C4 position of this compound.

The following table presents key substitution reactions involving the bromine atom of this compound.

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | 4-Aryl/Vinylthiophene-3-carbaldehyde |

| Heck Reaction | Alkene | Pd Catalyst, Base, Ligand | 4-Alkenylthiophene-3-carbaldehyde |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base, Ligand | 4-Aminothiophene-3-carbaldehyde |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | 4-Alkynylthiophene-3-carbaldehyde |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgacs.org In the context of thiophene chemistry, lithiation is a common method for deprotonation, and the position of lithiation is often directed by substituents on the ring. rsc.orgreddit.com For thiophenes, lithiation predominantly occurs at the C2 or C5 position (the alpha-positions) due to the higher acidity of the protons at these sites. reddit.comuwindsor.ca

In the case of this compound, the presence of the bromine and aldehyde groups influences the regioselectivity of metalation. While the aldehyde group can act as a directing group, the inherent reactivity of the alpha-protons on the thiophene ring often leads to lithiation at the C2 or C5 position when strong bases like n-butyllithium (n-BuLi) are used. reddit.comuwindsor.ca

However, by carefully choosing the base and reaction conditions, it is possible to achieve selective metalation. For instance, the use of a less reactive base like lithium diisopropylamide (LDA) can sometimes provide better regioselectivity. uwindsor.caacs.org Once the thiophene ring is lithiated, the resulting organolithium species can react with a variety of electrophiles to introduce new functional groups at the metalated position.

It is important to note that a competing reaction, the halogen-metal exchange, can also occur, where the bromine atom is exchanged for a lithium atom. uwindsor.ca This process is often faster than direct deprotonation, especially with organolithium reagents. uwindsor.ca

Asymmetric Synthesis and Chiral Induction Approaches

The development of asymmetric methodologies to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For this compound, the aldehyde functionality provides a key handle for introducing chirality.

Enantioselective transformations of the aldehyde group allow for the creation of a stereocenter at the C3 position of the thiophene ring. This can be achieved through various strategies:

Asymmetric Nucleophilic Addition: The use of chiral nucleophiles or chiral catalysts in nucleophilic addition reactions to the aldehyde can lead to the formation of one enantiomer in excess. For example, asymmetric reduction of the aldehyde using a chiral reducing agent can produce a chiral alcohol.

Organocatalysis: The use of small chiral organic molecules as catalysts (organocatalysts) has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral amines, for instance, can be used to catalyze the enantioselective addition of various nucleophiles to the aldehyde group of this compound.

An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. numberanalytics.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, in this case, this compound, to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com

The general strategy involves:

Attachment of the chiral auxiliary: The aldehyde group of this compound is reacted with a chiral auxiliary to form a diastereomeric intermediate. numberanalytics.com Common chiral auxiliaries include Evans oxazolidinones and sulfur-based auxiliaries. researchgate.netsigmaaldrich.comscielo.org.mx

Diastereoselective reaction: The resulting diastereomer is then subjected to a reaction where the chiral auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer of the product. numberanalytics.com

Removal of the chiral auxiliary: Finally, the chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound. numberanalytics.com The auxiliary can often be recovered and reused. sigmaaldrich.com

This method allows for high levels of stereocontrol and is a widely used strategy in the synthesis of complex chiral molecules. numberanalytics.comscielo.org.mx

Advanced Reactivity Studies and Mechanistic Investigations

Mechanistic Pathways of Reactions Involving 4-Bromothiophene-3-carbaldehyde

The presence of both an electrophilic aldehyde carbon and a thiophene (B33073) ring susceptible to various transformations allows for a diverse range of reactions.

The carbonyl group of the aldehyde is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org Nucleophiles, which are electron-rich species, are drawn to this electron-deficient carbon. libretexts.org

The general mechanism for nucleophilic addition proceeds in two main steps. libretexts.orgpressbooks.pub Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com In this step, the hybridization of the carbonyl carbon changes from sp² to sp³. pressbooks.pubmasterorganicchemistry.com Subsequently, this intermediate is protonated, typically by the addition of a weak acid, to yield an alcohol. libretexts.orgpressbooks.pubyoutube.com

The reactivity of the aldehyde can be influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions because they have only one large substituent, reducing steric hindrance. pressbooks.pub Electron-withdrawing groups attached to the carbonyl can enhance its electrophilicity, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups can decrease reactivity. pressbooks.pubmasterorganicchemistry.com Aromatic aldehydes, for instance, are less reactive than aliphatic aldehydes because the aromatic ring donates electron density, making the carbonyl carbon less electrophilic. pressbooks.pub

The reversibility of nucleophilic addition depends on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents, lead to irreversible reactions. masterorganicchemistry.com In contrast, weaker nucleophiles result in reversible additions. masterorganicchemistry.com

The thiophene ring in this compound can undergo electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. numberanalytics.commasterorganicchemistry.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The general mechanism involves two steps: the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.comresearchgate.net This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Thiophene is more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com This is because the sulfur atom in the thiophene ring can donate electron density to the ring, making it more nucleophilic. numberanalytics.com However, it is less reactive than other five-membered heterocyclic rings like furan (B31954) and pyrrole. numberanalytics.com Substituents already present on the thiophene ring direct the position of the incoming electrophile. In the case of this compound, the existing bromo and formyl groups will influence the regioselectivity of further substitution reactions.

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions involve species with unpaired electrons, known as radicals. A common method for initiating radical reactions is through the use of a radical initiator like AIBN (azobisisobutyronitrile), which decomposes upon heating to form radicals. libretexts.org

A key application of radical chemistry is dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. libretexts.org Reagents like tributyltin hydride are often used for this purpose. libretexts.org The tributyltin radical, generated from the initiator, abstracts the bromine atom from the thiophene ring to form a thienyl radical. This radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain and yielding the dehalogenated product. libretexts.org

Radical reactions can also be used to form new carbon-carbon bonds. For instance, radical cyclization reactions can be employed to construct new rings onto the thiophene core. libretexts.org

Cross-Coupling Reactions and Functionalization at the Bromine Position

The bromine atom at the 4-position of the thiophene ring serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. These reactions, often catalyzed by transition metals, are powerful tools for constructing complex organic molecules. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. mdpi.comnih.gov It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Suzuki reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov

The catalytic cycle of the Suzuki reaction generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form an arylpalladium(II) halide intermediate. nih.gov

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex, displacing the halide. A base is required to facilitate this step. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com

Palladium(0) complexes are the most common catalysts for Suzuki reactions. core.ac.uk Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used catalyst for this transformation. mdpi.comnih.gov The choice of ligand associated with the palladium center can significantly influence the outcome of the reaction. For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst, allowing for the coupling of less reactive organic halides. nih.govresearchgate.net

The reaction conditions, including the choice of solvent, base, and temperature, are crucial for the success of the Suzuki coupling. Common bases used include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.gov The solvent system often consists of a mixture of an organic solvent and water. mdpi.com

For example, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids and esters using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base. mdpi.comnih.gov These reactions typically proceed in good yields, demonstrating the utility of this method for synthesizing a variety of 4-arylthiophene-2-carbaldehydes. mdpi.comnih.gov

Table 1: Examples of Palladium(0) Catalyzed Suzuki Cross-Coupling Reactions with Bromothiophenes

| Bromothiophene Derivative | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | Monosubstituted and bisubstituted products | 31-46 | nih.gov |

| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Double coupled products | Good | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. libretexts.org this compound, possessing an aryl bromide, is a suitable electrophilic partner for this transformation.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and a base, often an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, make it a widely used synthetic tool. wikipedia.org

For this compound, the Sonogashira coupling would involve the reaction of the C-Br bond with a terminal alkyne. This allows for the introduction of an alkynyl substituent at the 4-position of the thiophene ring, leading to the formation of 4-alkynylthiophene-3-carbaldehydes. The aldehyde group at the 3-position would generally remain intact under the standard mild Sonogashira conditions.

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com In copper-free Sonogashira reactions, the mechanism proceeds through a different pathway for the introduction of the alkyne to the palladium center. youtube.com

Table 2: Key Components of a Typical Sonogashira Coupling Reaction

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes the HX byproduct | Diethylamine, Triethylamine |

| Alkyne | Nucleophilic partner | Phenylacetylene, Trimethylsilylacetylene |

Stille Coupling and Other Organometallic Transformations

The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net this compound can serve as the electrophilic partner in Stille couplings.

In a typical Stille reaction, the C-Br bond of this compound would react with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃. rsc.orgjcu.edu.au This would result in the substitution of the bromine atom with the organic group from the organostannane, yielding a 4-substituted-thiophene-3-carbaldehyde. The aldehyde functionality is generally compatible with the mild conditions of the Stille reaction. researchgate.net A wide range of organic groups can be transferred from the organotin reagent, including alkyl, vinyl, aryl, and heteroaryl groups. wikipedia.org

Besides Stille coupling, this compound can potentially participate in other organometallic transformations. These reactions often involve the formation of an organometallic reagent from the thiophene derivative itself. For instance, treatment with a strong base like n-butyllithium at low temperatures could lead to lithium-halogen exchange, forming 4-lithio-thiophene-3-carbaldehyde (or a protected derivative). This lithiated intermediate could then react with various electrophiles. Alternatively, the formation of a Grignard reagent by reacting with magnesium could be another possibility, although the presence of the aldehyde group would likely require protection. msu.edu

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound is a key functional group that readily participates in condensation reactions. One of the most important classes of these reactions is the formation of Schiff bases (or imines) through reaction with primary amines. nih.gov

This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (the imine or azomethine group). youtube.comyoutube.com The reaction is typically reversible and can be catalyzed by either acid or base. nih.gov The formation of the Schiff base introduces a new functional group and can significantly alter the electronic and steric properties of the molecule.

This compound reacts with a variety of primary amines and substituted anilines to form the corresponding Schiff bases. wikipedia.orgjcu.edu.au The reactivity of the amine is influenced by its nucleophilicity. Aliphatic amines are generally more nucleophilic than aromatic amines (anilines).

The substituents on the aniline (B41778) ring also play a crucial role in the reaction. Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, potentially accelerating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity and may slow down the condensation. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired imine products. These reactions are fundamental in building more complex molecules for various applications.

The synthesis of imine derivatives from this compound is a straightforward process that expands the synthetic utility of this compound. jcu.edu.auyoutube.com The general procedure involves mixing the aldehyde with a primary amine, often in a solvent that allows for the removal of water to drive the reaction to completion. youtube.com

The resulting imine, also known as a Schiff base, contains a C=N double bond where the nitrogen is substituted with the group from the primary amine. youtube.com These imine derivatives are valuable intermediates in organic synthesis. The imine functionality can be further modified, for example, through reduction to form secondary amines or by participating in cycloaddition reactions. The electronic properties of the imine can be tuned by the nature of the substituent on the nitrogen atom, which in turn influences the reactivity of the thiophene ring and the bromine atom in subsequent transformations.

Reactions with Amines and Substituted Anilines

Catalytic Condensation Methods

The aldehyde functional group in this compound is a key center for reactivity, particularly in condensation reactions. While specific catalytic condensation data for this exact molecule is sparse in readily available literature, its reactivity can be understood through well-established catalytic methods applied to aromatic aldehydes. These reactions are typically catalyzed to enhance reaction rates and yields.

One of the most prominent catalytic condensation reactions for aldehydes is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. For this compound, this reaction would proceed by its interaction with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. The base catalyst, often piperidine (B6355638) or an amine-functionalized solid support, deprotonates the active methylene compound to form a carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the thiophene ring. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The presence of the electron-withdrawing bromine atom at the 4-position can enhance the electrophilicity of the adjacent aldehyde group, potentially increasing its reactivity in such condensations.

Various catalysts have been employed for Knoevenagel condensations, including heterogeneous catalysts like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites, which offer advantages in terms of separation and reusability. organic-chemistry.org

Another significant class of catalytic condensation is the formation of Schiff bases (imines), which occurs through the reaction of the aldehyde with a primary amine. organic-chemistry.org This reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, or by solid acid catalysts. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by a catalyzed dehydration step to yield the imine.

Below is a table summarizing potential catalytic systems for the condensation of this compound based on established methods for other aldehydes.

| Reaction Type | Active Methylene Compound/Nucleophile | Catalyst | Expected Product Class |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Weak bases (e.g., Piperidine, DABCO), Solid bases (e.g., amine-functionalized silica) | Substituted 2-(thiophen-3-yl)malononitriles or acrylates |

| Schiff Base Formation | Primary Amines (e.g., Aniline) | Acid catalysts (e.g., Acetic Acid, p-TsOH), Lewis acids | N-(thiophen-3-ylmethylene)anilines (Imines) |

Synthesis of Thienopyridinones and Thienopyranones via Condensation and Cyclization

The synthesis of fused heterocyclic systems such as thienopyridinones and thienopyranones from this compound requires multi-step strategies involving both condensation and cyclization reactions.

Thienopyridinones: A common strategy for constructing pyridone rings fused to another heterocycle is the Friedländer annulation . wikipedia.orgresearchgate.net The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester). wikipedia.org To apply this to this compound, the starting material would first need to be converted into a suitable 2-aminothiophene derivative. A hypothetical route could involve:

Conversion of the 3-carbaldehyde group into a different functional group or protection.

Introduction of an amino group at the 2-position of the thiophene ring.

Reaction of the resulting 2-aminothiophene derivative, which now contains a carbonyl or related group, with a compound containing an α-methylene group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst to trigger the condensation and cyclization, forming the thieno[2,3-b]pyridinone core.

Alternatively, a variation could involve reacting a 3-aminothiophene-2-carboxylate with a ketone. The versatility of the Friedländer reaction, which can be catalyzed by acids (like p-toluenesulfonic acid, trifluoroacetic acid) or bases (like piperidine, KOH), makes it a powerful tool for building such fused systems. wikipedia.orgresearchgate.net

Thienopyranones: The synthesis of a thienopyranone (a thiophene ring fused to a pyran-2-one or pyran-4-one) from this compound would likely proceed through a condensation reaction to build the pyranone ring. For a thieno[3,4-b]pyran-4-one, one could envision a pathway where the aldehyde undergoes a condensation with a derivative of a β-keto ester or a malonic acid derivative. For instance, a Knoevenagel condensation followed by intramolecular cyclization and hydrolysis could furnish the pyranone ring. The specific reagents and catalysts would determine the final structure and substitution pattern.

Heteroanellated Methanoannulene Synthesis

The synthesis of complex, bridged aromatic systems like heteroanellated methanoannulenes can utilize thiophene aldehydes as key precursors. Research has demonstrated the synthesis of 3,4-heteroanellated 1,6-methano arkat-usa.organnulenes from a starting material structurally very similar to the subject compound, namely 4-Bromo-1,6-methano arkat-usa.organnulene-3-carbaldehyde. researchgate.net In this work, the bromo-aldehyde acts as a synthon that reacts with various dinucleophiles to form fused heterocyclic rings on the annulene scaffold. researchgate.net

The key reactions reported are:

Thiophene Anellation: Reaction with sodium sulfide (B99878) leads to the formation of a thiophene ring fused to the 3- and 4-positions of the methano arkat-usa.organnulene.

Pyrazole (B372694) Anellation: Reaction with hydrazine (B178648) derivatives, such as tert-butylhydrazine, results in the fusion of a pyrazole ring. researchgate.net An interesting observation in this case was an unusual Michael-addition-dehydrogenation sequence that led to a 2,3-anellated pyrazole ring instead of the expected 3,4-fusion. researchgate.net

These transformations highlight how the aldehyde and adjacent bromo-substituent provide two reactive sites for the annulation (ring-forming) process, enabling the construction of novel and complex heteroaromatic structures.

Oxidative Coupling Reactions and Bithiophene Formation

Oxidative coupling reactions are powerful methods for forming carbon-carbon bonds, and in the context of thiophene chemistry, they are crucial for the synthesis of bithiophenes and oligothiophenes. These coupled structures are fundamental components in organic electronics. This compound, possessing a C-H bond at the 2-position and a C-Br bond at the 4-position, is a substrate with potential for various coupling chemistries, including oxidative homocoupling to form bithiophene derivatives.

Palladium-Catalyzed Aerobic Oxidative Homocoupling

Palladium-catalyzed reactions are at the forefront of C-C bond formation. Specifically, the aerobic oxidative homocoupling of thiophenes via C-H/C-H activation provides a direct and atom-economical route to symmetrical bithiophenes. Research has shown that a novel Palladium(II) catalyst system can effectively catalyze the aerobic oxidative homocoupling of 2-bromothiophenes. researchgate.netwikipedia.org While the substrate in that study was 2-bromothiophene, the principles are applicable to other substituted bromothiophenes.

The reaction uses molecular oxygen (from air) as the terminal oxidant, making it a "green" alternative to methods requiring stoichiometric inorganic oxidants. encyclopedia.pub The catalytic cycle generally involves the C-H activation of the thiophene at the 2-position by the Pd(II) center, followed by a coupling step and subsequent re-oxidation of the resulting Pd(0) back to the active Pd(II) state. The direct reoxidation of Pd(0) by O₂ is often kinetically slow, which is a central challenge in developing aerobic palladium catalysis. encyclopedia.pubwikipedia.org

Role of Ancillary Ligands and Cocatalysts

To overcome the challenge of slow Pd(0) reoxidation and to enhance catalyst performance, ancillary ligands and cocatalysts are crucial. arkat-usa.orgwikipedia.org In the aerobic homocoupling of 2-bromothiophenes, a synergistic catalyst system was developed using 1,10-phenanthroline-5,6-dione (B1662461) (phd) as the ancillary ligand and copper(II) acetate (B1210297) (Cu(OAc)₂) as a cocatalyst. researchgate.netwikipedia.org

Ancillary Ligand (phd): Ligands play multiple roles in palladium-catalyzed aerobic oxidations. They can stabilize the palladium catalyst, facilitate key bond-breaking and bond-forming steps, and modulate the selectivity of the reaction. arkat-usa.orgwikipedia.org The use of 1,10-phenanthroline-5,6-dione (phd) was reported for the first time in this context, where it serves as a bidentate ligand for the Pd(OAc)₂ catalyst. researchgate.netwikipedia.org

Cocatalyst (Cu(OAc)₂): Copper salts are common cocatalysts in aerobic palladium reactions, where they are typically thought to facilitate the reoxidation of Pd(0). However, mechanistic studies in the phd/Cu(OAc)₂ system suggest a more complex, non-redox role for the copper(II) cocatalyst. researchgate.net It was observed that the copper salt promotes the C-C coupling step itself, possibly by interacting with the dione (B5365651) fragment of the phd ligand, creating a cooperative catalytic system. researchgate.net This highlights a unique synergistic benefit between the ligand and the cocatalyst that goes beyond the conventional role of simply regenerating the active catalyst.

The key components of this advanced catalytic system are summarized below.

| Component | Chemical Name | Role in Catalysis |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Primary catalyst for C-H activation and coupling. |

| Ancillary Ligand | 1,10-phenanthroline-5,6-dione (phd) | Stabilizes Pd, modulates reactivity, and interacts with the cocatalyst. researchgate.netwikipedia.org |

| Cocatalyst | Copper(II) Acetate (Cu(OAc)₂) | Promotes the C-C coupling step; may also aid in catalyst reoxidation. researchgate.net |

| Oxidant | Molecular Oxygen (O₂) | Terminal oxidant for regenerating the active catalyst. |

Halogen Dance Reactions in Bromothiophene Derivatives

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. mdpi.com This base-catalyzed rearrangement is particularly well-documented for bromothiophene derivatives. nih.gov The reaction allows for the functionalization of positions that are not easily accessible through direct substitution or metallation.

Key factors influencing the halogen dance include:

Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like LDA are commonly used. mdpi.com

Temperature: The reaction is highly temperature-dependent, which can control the kinetic versus thermodynamic outcome. orgsyn.org

Substitution Pattern: The position of other substituents on the thiophene ring influences the acidity of the ring protons and the stability of the lithiated intermediates, thereby directing the migration. nih.gov For instance, the thermodynamically stable 3,4-dibromothiophene (B32776) can act as a "sink" in some reaction cascades, terminating the halogen dance. nih.gov

Computational studies have proposed the existence of a bromo-bridged transition state as a key feature of the mechanism. nih.gov The reaction can be viewed as a cascade-like process, where various isomerization and disproportionation pathways are possible, ultimately leading to a rearranged product that can be trapped by an electrophile. wikipedia.orgnih.gov For this compound, the presence of the aldehyde group would significantly influence the reaction by affecting the acidity of adjacent ring protons and potentially participating in side reactions under the strongly basic conditions required for the halogen dance.

Mechanistic Insights into Bromine Migration

While specific studies on the bromine migration of this compound are not extensively documented, the mechanism can be inferred from related studies on halothiophenes. The rearrangement of bromo-substituted thiophenes, particularly under acidic conditions, is a known phenomenon.

One plausible mechanism for bromine migration is an acid-catalyzed rearrangement . In the presence of a strong acid, the thiophene ring can be protonated, leading to the formation of a sigmacomplex (also known as an arenium ion). This intermediate can lower the activation energy for the migration of the bromine atom. The bromine atom can then shift to an adjacent carbon atom via a series of 1,2-shifts. The driving force for this migration is the relative stability of the resulting isomeric thiophene. For instance, studies on other substituted bromothiophenes have shown that a bromine atom can migrate to a thermodynamically more stable position.

Another potential pathway, particularly in the presence of strong bases such as metal amides, is the "halogen dance" reaction. ic.ac.uk This process involves deprotonation of the thiophene ring by the strong base to form a thiophenyl anion. This is followed by a series of equilibria involving halogen-metal exchange and re-lithiation at different positions, leading to the migration of the bromine atom. ic.ac.uk However, for this compound, the presence of the electron-withdrawing carbaldehyde group would influence the site of initial deprotonation.

The proposed mechanistic steps for an acid-catalyzed bromine migration are outlined below:

| Step | Description | Intermediate |

| 1 | Protonation of the thiophene ring by an acid catalyst to form a resonance-stabilized sigma-complex. | Sigma-complex (Arenium ion) |

| 2 | 1,2-shift of the bromine atom to an adjacent carbon atom within the sigma-complex. | Isomeric sigma-complex |

| 3 | Deprotonation to restore the aromaticity of the thiophene ring, yielding the rearranged bromothiophene isomer. | Isomeric bromothiophene |

It is important to note that the actual operative mechanism can be highly dependent on the specific reaction conditions, including the nature of the catalyst (acid or base), the solvent, and the temperature.

Thermodynamic and Kinetic Control of Isomerization

The isomerization of this compound to its other positional isomers is a process governed by the principles of thermodynamic and kinetic control. libretexts.orglibretexts.org These principles dictate the product distribution in a reaction that can yield multiple isomeric products.

Kinetic Control: At lower temperatures or shorter reaction times, the reaction is typically under kinetic control. illinois.edu This means the major product formed is the one that is generated the fastest, i.e., the one with the lowest activation energy barrier for its formation. libretexts.orglibretexts.org This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible, allowing for equilibrium to be established. illinois.edu Under these conditions, the major product is the most stable isomer, regardless of how fast it is formed. libretexts.orglibretexts.org This is the thermodynamic product.

In the context of this compound isomerization, an energy profile diagram can illustrate the relationship between the starting material and its potential isomers.

| Parameter | Kinetic Product | Thermodynamic Product |

| Formation Rate | Faster | Slower |

| Activation Energy | Lower | Higher |

| Stability | Less stable | More stable |

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

The relative stabilities of the different bromothiophene-carbaldehyde isomers would depend on factors such as intramolecular hydrogen bonding, steric interactions between the substituents, and electronic effects. For example, an isomer that allows for favorable intramolecular interactions or minimizes steric hindrance would be thermodynamically more stable. The aldehyde group's position relative to the bromine atom and the sulfur atom in the thiophene ring will significantly influence these factors. Without specific experimental data for the isomerization of this compound, the exact identity of the kinetic and thermodynamic products remains speculative but would follow these established chemical principles.

Applications of 4 Bromothiophene 3 Carbaldehyde Derivatives in Advanced Research Fields

Medicinal Chemistry and Biological Applications

The exploration of 4-Bromothiophene-3-carbaldehyde derivatives has yielded a wealth of information regarding their potential as therapeutic agents. The inherent properties of the thiophene (B33073) nucleus, when appropriately functionalized, allow for interaction with various biological macromolecules, including proteins and nucleic acids. This has paved the way for the development of new compounds with significant antibacterial, anti-inflammatory, and enzyme-inhibiting properties.

The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds in this regard. nih.gov The aldehyde group of this compound serves as a key functional handle for the synthesis of a diverse array of derivatives, including Schiff bases and other heterocyclic systems, which have been evaluated for their antibacterial efficacy against a spectrum of pathogenic bacteria. univ-setif.dzrjlbpcs.comorientjchem.org

Pseudomonas aeruginosa is a notoriously difficult-to-treat opportunistic pathogen due to its intrinsic and acquired resistance mechanisms. Research has shown that derivatives of this compound exhibit notable activity against this bacterium. In one study, a derivative of this compound demonstrated significant antibacterial activity against P. aeruginosa, with an IC50 value comparable to the standard antibiotic, streptomycin (B1217042).

Further research on closely related 4-arylthiophene-2-carbaldehydes, synthesized from 4-bromothiophene-2-carbaldehyde, has provided more detailed insights. One particular derivative, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, displayed excellent antibacterial activity against P. aeruginosa, with an IC50 value of 29.7 µg/mL, which was superior to that of streptomycin (IC50 value of 35.2 µg/mL). nih.gov

| Compound | Bacterial Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound Derivative | Pseudomonas aeruginosa | Comparable to Streptomycin | |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 | nih.gov |

| Streptomycin (Standard) | Pseudomonas aeruginosa | 35.2 | nih.gov |

Derivatives of thiophene carbaldehydes have also been tested against other clinically important bacteria, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. In a study evaluating 4-arylthiophene-2-carbaldehydes, several compounds showed activity against E. coli and Salmonella typhi. nih.gov Specifically, compounds 2e and 2j from that study were active against E. coli, both with an IC50 value of 40 µg/mL. nih.gov Compound 2j also exhibited excellent activity against S. typhi with an IC50 of 37.4 µg/mL. nih.gov

Schiff bases derived from thiophene-2-carboxaldehyde have been found to be effective against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with minimum inhibitory concentrations (MICs) ranging from >3 to 200 µg/mL. orientjchem.org Another study on Schiff bases derived from 4,4'-diaminodiphenyl sulfide (B99878) and thiophene-2-carboxaldehyde also reported in vitro antibacterial activity against strains such as E. coli, P. aeruginosa, S. aureus, and K. pneumoniae. univ-setif.dz

| Compound Class/Specific Compound | Bacterial Strain | Activity (IC50 or MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 2e (an arylthiophene-2-carbaldehyde) | Escherichia coli | 40 (IC50) | nih.gov |

| Compound 2j (an arylthiophene-2-carbaldehyde) | Escherichia coli | 40 (IC50) | nih.gov |

| Thiophene-2-carboxaldehyde Schiff Bases | Staphylococcus aureus | >3 - 200 (MIC) | orientjchem.org |

| Thiophene-2-carboxaldehyde Schiff Bases | Escherichia coli | 3.0 - 200 (MIC) | orientjchem.org |

Beyond direct antibacterial action, derivatives of thiophene carbaldehydes have been investigated for other biological properties that can contribute to their therapeutic potential. Hemolytic activity, or the ability to lyse red blood cells, is an important parameter to assess the potential toxicity of a compound. In a study of 4-arylthiophene-2-carbaldehydes, the derivative 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde was found to exhibit superior hemolytic action. nih.gov

The same study also investigated the antiurease activity of these compounds. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogens, such as Helicobacter pylori. Inhibiting this enzyme can be a valuable therapeutic strategy. Several of the synthesized 4-arylthiophene-2-carbaldehydes showed moderate to excellent urease inhibition. nih.gov Notably, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, the same compound with high hemolytic activity, also demonstrated outstanding urease inhibition with an IC50 value of 27.1 µg/mL. nih.gov Research has also confirmed that derivatives of this compound have shown antiurease activity, which is crucial for inhibiting the growth of urease-producing pathogens.

| Compound | Biological Activity | Result (IC50 in µg/mL) | Reference |

|---|---|---|---|

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Hemolytic Action | Superior | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Antiurease Activity | 27.1 | nih.gov |

| This compound Derivatives | Antiurease Activity | Activity demonstrated |

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory diseases, making NO scavenging a potential therapeutic target. Derivatives of this compound have been reported to possess potent nitric oxide scavenging capabilities, which may contribute to their anti-inflammatory effects.

In a related study, 4-arylthiophene-2-carbaldehydes were also screened for their NO scavenging abilities. nih.gov The derivative 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile was identified as the best NO scavenger in the series, with an IC50 value of 45.6 µg/mL. nih.gov This activity highlights the potential of these compounds to mitigate inflammatory conditions driven by excessive NO.

| Compound | Biological Activity | Result (IC50 in µg/mL) | Reference |

|---|---|---|---|

| This compound Derivatives | Nitric Oxide Scavenging | Potent activity reported | |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Nitric Oxide Scavenging | 45.6 | nih.gov |

The diverse biological activities exhibited by derivatives of this compound underscore their significant potential for therapeutic applications. The demonstrated antibacterial activity, particularly against resistant pathogens like P. aeruginosa, positions these compounds as valuable leads in the development of new antibiotics. nih.gov

Furthermore, their ability to inhibit the urease enzyme suggests a potential role in combating infections caused by urease-producing bacteria. nih.gov The nitric oxide scavenging properties also point towards their utility as anti-inflammatory agents. nih.gov The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of derivatives, offering the possibility of fine-tuning their biological activity to target specific diseases. nih.gov Continued research in this area holds promise for the discovery of novel and effective therapeutic agents based on the thiophene scaffold.

Thiophene-Derived Molecules in Antitumor, Analgesic, and Anti-inflammatory Treatments

Derivatives of this compound have shown considerable promise in the development of new therapeutic agents for cancer, pain, and inflammation. The core thiophene structure serves as a key building block for molecules designed to interact with specific biological targets involved in these disease processes.

Research into thiophene-3-carboxamide (B1338676) analogues of annonaceous acetogenins (B1209576) has identified potent antitumor drug leads. nih.gov One such analogue demonstrated strong inhibitory activity against human cancer cell lines and was effective in a xenograft mouse model of human lung cancer without significant toxicity. nih.gov These findings highlight the potential of thiophene-based compounds in oncology.

In the realm of pain and inflammation management, derivatives of 4-arylthiophene-3-carboxylic acid have been developed as inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a promising target for analgesic drugs. nih.govnih.gov These compounds have been shown to reduce hyperalgesia and allodynia in models of inflammatory and nerve injury pain. nih.gov Specifically, the compound 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA) was identified as a potent ANO1 inhibitor with significant analgesic efficacy in various inflammatory pain models. nih.gov Similarly, studies on bromo-benzothiophene carboxamides have revealed a new class of analgesic and anti-inflammatory agents that selectively inhibit the COX-2 enzyme. nih.gov Furthermore, a novel 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound has demonstrated moderate peripheral analgesic activity in experimental models. researchgate.net

Table 1: Investigated Therapeutic Activities of this compound Derivatives

| Therapeutic Area | Derivative Class | Key Findings | Reference |

| Antitumor | Thiophene-3-carboxamide analogues | Showed more potent activities than natural acetogenin (B2873293) against human cancer cell lines. | nih.gov |

| Analgesic & Anti-inflammatory | 4-Arylthiophene-3-carboxylic acid derivatives | Act as inhibitors of the ANO1 channel, reducing inflammatory pain. | nih.govnih.gov |

| Analgesic & Anti-inflammatory | Bromo-benzothiophene carboxamides | Selectively inhibit COX-2 and reduce levels of inflammatory mediators. | nih.gov |

| Analgesic | 2-(4-methylphenylimino)-3-carboxamide substituted thiophene | Exhibited moderate peripheral analgesic activity. | researchgate.net |

Use in Drug Design Targeting Specific Biological Pathways

The strategic design of drugs that target specific biological pathways is a cornerstone of modern medicine. Derivatives of this compound are instrumental in this area, particularly in the development of inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1). nih.govnih.gov ANO1 is implicated in nerve depolarization and its upregulation is associated with pathological pain states. nih.govsemanticscholar.org

The development of 4-arylthiophene-3-carboxylic acid derivatives as ANO1 inhibitors provides a clear example of targeted drug design. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized these thiophene-based molecules to achieve high potency and selectivity for ANO1. nih.gov For instance, compound 42 from one study, a 4-arylthiophene-3-carboxylic acid analogue, was identified as a potent and selective ANO1 inhibitor with an IC50 of 0.79 μmol/L. nih.gov This compound was shown to selectively inhibit ANO1 over the related ANO2 channel and demonstrated significant analgesic effects in animal models of pain. nih.gov The design process involved virtual screening based on the shape of known inhibitors, followed by chemical synthesis and biological evaluation, ultimately leading to a promising lead compound for the development of novel analgesics. nih.gov

Development of Dopamine (B1211576) D1 Agonists (e.g., ABT-431)

The synthesis of molecules targeting the central nervous system often utilizes complex heterocyclic scaffolds, and thiophene derivatives have played a role in the development of dopamine D1 receptor agonists. One notable example is the potent and selective D1 agonist A-86929 and its diacetyl prodrug, ABT-431. The synthesis of a key tetracyclic thiophene fragment of A-86929 has been reported to start from a thiophene precursor, with a bromo-substituent serving as a crucial synthetic handle for further chemical modifications. This highlights the strategic importance of brominated thiophenes in accessing complex drug architectures.

Research in Antimicrobial, Antifungal, and Anticancer Activities of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.gov The condensation of the aldehyde group of this compound with thiosemicarbazide (B42300) would yield a thiosemicarbazone derivative whose biological potential can be inferred from related structures.

Studies on various thiosemicarbazones have demonstrated their efficacy against a range of pathogens and cancer cell lines. mdpi.comnih.govnih.gov For instance, certain thiosemicarbazone derivatives have shown significant activity against various bacteria and fungi. nih.govnih.gov The antibacterial activity of some bromophenyl-substituted thiosemicarbazides has been documented, suggesting that the bromo-substituent on the thiophene ring could contribute favorably to the biological profile. nih.gov

In the context of anticancer research, thiosemicarbazones have been investigated for their ability to inhibit tumor growth. mdpi.comnih.govnih.govijper.org For example, novel thiosemicarbazide analogs, including a 4-bromobenzoyl derivative, have exhibited significant anticancer activity, with IC50 values comparable to the standard drug doxorubicin. ijper.org Palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones have also shown promising anticancer activity, inducing apoptosis in cancer cells. rsc.org Given these precedents, the thiosemicarbazone derivative of this compound is a promising candidate for further investigation in antimicrobial and anticancer research.

Table 2: Reported Biological Activities of Thiosemicarbazone Derivatives

| Activity | Compound Class | Key Findings | Reference |

| Anticancer | 4-Bromobenzoyl carbamothioyl methane (B114726) hydrazonate | Exhibited significant activity with an IC50 value of 0.9 µg/mL. | ijper.org |

| Anticancer | Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones | Showed better activity with an IC50 value of 22.8 µM for one complex. | rsc.org |

| Antibacterial | 4-(4-bromophenyl)-thiosemicarbazide | Increased antibacterial activity compared to its chlorine analogue. | nih.gov |

| Antifungal | General Thiosemicarbazones | Disrupt the function of fungal cell membranes and inhibit protein synthesis. | nih.gov |

Materials Science and Optoelectronics

In addition to its biomedical applications, this compound is a valuable building block in the field of materials science, particularly for the synthesis of organic electronic and optoelectronic materials. The thiophene ring is a fundamental component of many conjugated polymers and oligomers due to its electron-rich nature and ability to facilitate charge transport.

Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are of great interest for their unique electronic and optical properties, which make them suitable for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The synthesis of these materials often relies on the polymerization of functionalized monomer units, and this compound provides a versatile platform for creating such monomers.

The bromine atom on the thiophene ring is particularly useful as it allows for various cross-coupling reactions, such as Suzuki or Stille coupling, to link thiophene units together or with other aromatic systems, forming the polymer backbone. rsc.org The aldehyde group can be used to introduce further functionality or to be incorporated into the polymer structure. For example, thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, can be synthesized via direct arylation coupling reactions. rsc.org The ability to tailor the structure of the polymer by choosing different building blocks allows for the fine-tuning of its electronic properties. rsc.org

Development of Organic Electronic Materials and Semiconductors

The development of new organic semiconductors is crucial for advancing the field of organic electronics. Thiophene-based materials are among the most studied organic semiconductors due to their excellent charge transport properties and environmental stability. journalskuwait.org this compound serves as a precursor for the synthesis of a variety of thiophene-based organic electronic materials.

The properties of polythiophenes can be tuned by introducing different substituents on the thiophene ring. rsc.orgrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's band gap and its performance in electronic devices. researchgate.net The aldehyde functionality of this compound can be modified to introduce such groups, while the bromine atom facilitates polymerization. This dual functionality makes it a highly adaptable building block for creating a wide range of organic semiconductors with tailored optoelectronic properties for applications in OLEDs, solar cells, and transistors. ucl.ac.ukrsc.org

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are a cornerstone in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent properties of thiophene, such as its aromaticity and electron-rich nature, make it an excellent component for constructing the emissive and charge-transporting layers within OLED devices. When functionalized, these derivatives can be tailored to emit light across the visible spectrum, a critical feature for developing full-color displays.

Carbazole (B46965) derivatives incorporating thiophene units have been investigated as effective host materials for phosphorescent emitters in OLEDs. nih.gov Furthermore, thiophene-based compounds are integral to the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs by harvesting both singlet and triplet excitons. nih.gov The strategic incorporation of this compound into more complex molecules allows for the fine-tuning of the electronic properties, leading to improved device performance, including higher quantum efficiencies and longer operational lifetimes.

Research has demonstrated that the inclusion of thiophene units can lead to materials with controllable color tuning of absorption and emission, as well as good charge mobility. rsc.org This versatility makes thiophene-based materials, derivable from precursors like this compound, highly sought after for next-generation lighting and display technologies. rsc.org

Organic Field-Effect Transistors (OFETs)

The utility of this compound extends to the realm of Organic Field-Effect Transistors (OFETs), which are fundamental components of modern flexible electronics. Alkylated thiophene-3-carbaldehydes serve as key starting materials for the synthesis of organic semiconductors used in OFETs. mdpi.com The planarity and potential for strong intermolecular π-π stacking of thiophene-containing polymers facilitate efficient charge transport, a prerequisite for high-performance transistors.

The bromine atom on the thiophene ring of this compound offers a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the synthesis of a diverse range of aryl-substituted thiophenes, which are essential for creating advanced semiconductor materials. nih.gov The performance of OFETs, characterized by charge carrier mobility and on/off ratio, can be significantly influenced by the molecular structure of the organic semiconductor. The ability to create well-defined, conjugated systems using thiophene building blocks is therefore crucial for advancing the capabilities of organic electronics.

Dye-Sensitized Solar Cells and Photovoltaics

In the pursuit of renewable energy sources, derivatives of this compound have found a significant role in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices. Thiophene-based dyes are utilized as sensitizers that absorb sunlight and inject electrons into a semiconductor, initiating the process of converting light into electricity. mdpi.com

The structural versatility of thiophene allows for the design of "push-pull" architectures in dye molecules, where an electron-donating part of the molecule is connected to an electron-accepting part through a π-conjugated bridge, often containing thiophene units. researchgate.net This design facilitates efficient charge separation and transfer upon photoexcitation. The bromine atom in this compound can be used to introduce various functional groups, allowing for the optimization of the dye's absorption spectrum and energy levels to better match the solar spectrum and the semiconductor's conduction band. researchgate.net

For instance, the introduction of fused rings on a donor unit in a thiophene-based dye has been shown to result in appropriate energy levels, reduced charge recombination, and longer electron lifetimes, leading to a significant increase in power conversion efficiency. researchgate.net

Table 1: Performance of Thiophene-Based Dyes in DSSCs

| Dye | Donor Unit | Electrolyte | Power Conversion Efficiency (PCE) |

| AJ301 | Non-fused | [Co(bpy)3]2+/3+ | 6.2% |

| AJ303 | Fused-ring | [Co(bpy)3]2+/3+ | 10.2% |

| AJ301 | Non-fused | [Cu(tmby)2]2+/+ | 5.4% |

| AJ303 | Fused-ring | [Cu(tmby)2]2+/+ | 8.2% |

Data sourced from a study on thiophene-fused carbazole derivative dyes. researchgate.net

Fluorescent Polymers and Non-Linear Optical Chromophores

The strong luminescence properties of thiophene-based compounds make them ideal candidates for the creation of fluorescent polymers and non-linear optical (NLO) chromophores. mdpi.com Fluorescent polymers are used in a variety of applications, including sensors, bio-imaging, and solid-state lighting. A study on poly(3-decylthiophene-co-3-bromothiophene) revealed that the bromine substituents on the thiophene ring have a significant impact on the fluorescence intensity and quantum yield.

NLO chromophores are materials that exhibit a nonlinear optical response to intense electromagnetic fields, a property that is crucial for applications in optical communications, data storage, and processing. The design of NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation. Thiophene rings, with their electron-donating character, are frequently incorporated into the π-conjugated bridge of push-pull chromophores to enhance their NLO properties. rsc.org

Research into the synthesis of NLO chromophores has explored the use of both electron-excessive (like thiophene) and electron-deficient heterocyclic bridges to fine-tune the material's optical properties. rsc.org

Applications in Conductive Polymers and Dyes

Thiophene is a fundamental building block for some of the most successful conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netmit.edu While not directly derived from this compound, the extensive research into thiophene-based conductive polymers underscores the importance of the thiophene scaffold in materials science. These polymers are valued for their high electrical conductivity, stability in the doped state, and processability. researchgate.netmit.edu

The bromine atom in this compound provides a convenient handle for polymerization reactions, enabling the synthesis of a variety of polythiophene derivatives with tailored properties. These polymers can be used as conductive inks, antistatic coatings, and in various electronic components.

In the realm of dyes, thiophene-based structures are valued for more than just their role in solar cells. They are used as fluorescent probes for biological imaging due to their strong luminescence. rsc.org For example, different terthiophene-based compounds have been successfully used for in vitro staining of HeLa cells. researchgate.net

Agrochemical Research

Beyond materials science, derivatives of this compound are also being explored in the field of agrochemical research.

Synthesis of Compounds for Pest Control and Crop Protection

The synthesis of novel compounds for pest control and crop protection is a critical area of chemical research. The thiophene ring is a structural motif found in some biologically active molecules. The reactivity of the aldehyde and bromo-substituents on this compound allows for its use as a scaffold to create a library of new chemical entities.

A study on the synthesis of 4-arylthiophene-2-carbaldehyde derivatives via Suzuki-Miyaura cross-coupling reactions demonstrated that these compounds exhibit a range of biological activities. nih.gov Specifically, certain derivatives showed excellent antibacterial activity against pathogens like Pseudomonas aeruginosa and significant urease inhibition, which is a target for controlling the nitrogen cycle in agricultural soils. nih.gov

Table 2: Biological Activity of Synthesized Thiophene Derivatives

| Compound | Biological Activity | IC50 Value (µg/mL) |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | Antibacterial (P. aeruginosa) | 29.7 |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | NO Scavenging | 45.6 |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) | Urease Inhibition | 27.1 |

| Streptomycin (Standard) | Antibacterial (P. aeruginosa) | 35.2 |

Data sourced from a study on the synthesis and biological evaluation of arylthiophene-2-carbaldehydes. nih.gov

These findings suggest the potential for developing new agrochemicals from thiophene-based compounds for crop protection.

Computational Chemistry and Spectroscopic Analysis in Research

Density Functional Theory (DFT) Studies on 4-Bromothiophene-3-carbaldehyde and its Derivatives

DFT calculations are instrumental in understanding the intricacies of molecular structure, reactivity, and electronic behavior. For thiophene (B33073) derivatives, these studies have been used to elucidate various properties.

Elucidation of Structural Characteristics

The optimized molecular structure of thiophene derivatives can be determined using methods like the B3LYP functional with a 6-31G(d,p) basis set. nih.gov These studies provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for interpreting its chemical behavior and interactions.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical for predicting a molecule's reactivity and electronic properties. wuxiapptec.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. researchgate.net The spatial distribution of these orbitals highlights the likely sites for electrophilic and nucleophilic attack.

For thiophene derivatives, FMO analysis helps in understanding their reactivity in various chemical reactions. For example, in 4-methoxy-thiophene-3-carbaldehyde, the electron-donating methoxy (B1213986) group raises the HOMO level, which is a desirable property for hole transport in organic semiconductors.